4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

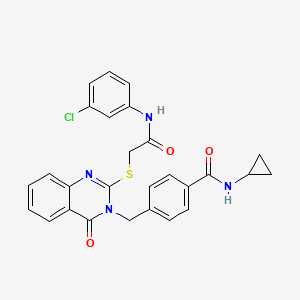

This compound features a quinazolin-4(3H)-one core substituted with a thioether-linked 3-chlorophenylacetamide moiety and a cyclopropylbenzamide group at the 3-position. The quinazolinone scaffold is known for its pharmacological versatility, particularly in targeting enzymes like carbonic anhydrases and kinases . The 3-chlorophenyl group enhances electrophilic interactions, while the cyclopropylbenzamide contributes to metabolic stability and lipophilicity, distinguishing it from sulfonamide-based analogues .

Properties

IUPAC Name |

4-[[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3S/c28-19-4-3-5-21(14-19)29-24(33)16-36-27-31-23-7-2-1-6-22(23)26(35)32(27)15-17-8-10-18(11-9-17)25(34)30-20-12-13-20/h1-11,14,20H,12-13,15-16H2,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPRDBVYGYMOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 432.92 g/mol. The structure includes a quinazoline ring, an amide group, and a thioether linkage, which are crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Thioether Formation : A thiol is reacted with a suitable halogenated compound to introduce the thioether group.

- Amide Bond Formation : The final step involves coupling the amine and carboxylic acid components to form the amide bond.

Antimicrobial Activity

Recent studies have indicated that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown activity comparable to standard antibiotics like ciprofloxacin and fluconazole in vitro against various bacterial strains .

Anticancer Activity

Research has demonstrated that the compound exhibits notable anticancer activity. In MTT assays, it has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism is believed to involve disruption of cell cycle progression and induction of caspase-dependent pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances both antimicrobial and anticancer activities.

- Thioether Linkage : This functional group appears to play a critical role in enhancing bioactivity, possibly through increased lipophilicity and improved cellular uptake .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several quinazoline derivatives, including our compound. The results indicated that compounds with similar structural features displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Potential

In another investigation focused on anticancer activity, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The results showed that it significantly reduced cell viability at low micromolar concentrations, indicating strong anticancer potential .

Research Findings Summary

Scientific Research Applications

The compound 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, synthesis, biological activities, and relevant case studies.

Anticonvulsant Activity

Research has indicated that quinazoline derivatives, including compounds related to the target compound, exhibit significant anticonvulsant properties. For instance, studies have shown that certain quinazolinone derivatives can effectively reduce seizure activity in animal models, suggesting potential therapeutic applications for epilepsy treatment . The structure of the target compound, with its specific substitutions, may enhance its efficacy compared to other derivatives.

Anticancer Properties

Quinazoline derivatives are also investigated for their anticancer activities. The presence of a chlorophenyl group and a quinazoline core in the target compound suggests potential interactions with cancer cell signaling pathways. Preliminary studies have reported that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, some derivatives have been identified as inhibitors of phospholipase D, which plays a role in inflammatory responses and cancer progression. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry synthesized several quinazoline derivatives and evaluated their biological activities. Among these, compounds with similar structural features to the target compound demonstrated notable anticonvulsant activity compared to standard treatments like diazepam . The findings suggest that modifications to the quinazoline structure can significantly influence pharmacological effects.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of quinazoline derivatives highlighted that specific functional groups, such as thioether linkages and aromatic substitutions, enhance biological activity. The target compound's unique structure positions it well within this context, potentially leading to improved efficacy against neurological disorders and cancers .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound is compared to structurally related quinazolinone derivatives, focusing on substituents at the 2- and 3-positions:

Key Observations:

Physicochemical Properties

Note: The cyclopropyl group in the target compound likely increases LogP by 0.5–1.0 compared to sulfonamide analogues, affecting bioavailability .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common approach includes:

Quinazolinone Core Formation : Reacting 4-oxoquinazoline derivatives with thiol-containing intermediates (e.g., 2-mercaptoacetamides) in dry acetone with anhydrous K₂CO₃ at room temperature for 12 hours .

Amide Coupling : Introducing the 3-chlorophenylamino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF .

Cyclopropane Integration : Using N-cyclopropylbenzamide precursors in a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Q. Yield Optimization Strategies :

Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and cyclopropane methylene groups (δ 1.0–1.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, S-H absence post-thioether formation) .

- LC-MS/HRMS : Verify molecular weight (e.g., calculated [M+H]+ = 521.12) and purity (>95% by HPLC, C18 column, acetonitrile/water gradient) .

- X-ray Crystallography : Resolve ambiguous stereochemistry in cyclopropane or thioether linkages .

Q. Q3. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or enzymes with quinazolinone-binding pockets (e.g., DHFR) due to structural analogs’ activity .

- In Vitro Assays :

- Data Validation : Replicate assays in triplicate, include positive/negative controls, and use statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?

Methodological Answer:

- Core Modifications :

- Substituent Screening :

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. Q5. What computational strategies are effective for predicting this compound’s metabolic stability and off-target interactions?

Methodological Answer:

- ADMET Prediction :

- Use SwissADME to estimate logP (target <5), CYP450 inhibition (e.g., CYP3A4), and bioavailability .

- Simulate metabolic pathways (e.g., cytochrome-mediated oxidation of cyclopropane) with MetaSite .

- Off-Target Profiling :

Q. Q6. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Condition Audit :

- Mechanistic Follow-Up :

Q. Q7. What strategies can mitigate synthetic challenges such as poor thioether linkage stability?

Methodological Answer:

- Stabilization Techniques :

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.